molecular formula C14H11ClO2 B1601471 4-(Phenoxymethyl)benzoyl chloride CAS No. 591235-76-6

4-(Phenoxymethyl)benzoyl chloride

Cat. No.: B1601471
CAS No.: 591235-76-6
M. Wt: 246.69 g/mol
InChI Key: FBEGSQLMWXIKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenoxymethyl)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenoxymethyl group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)benzoyl chloride typically involves the reaction of 4-(Phenoxymethyl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling reactive reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenoxymethyl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Phenoxymethyl)benzoic acid.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-(Phenoxymethyl)benzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic media.

    Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products:

    Amides and Esters: Formed through nucleophilic substitution.

    4-(Phenoxymethyl)benzoic Acid: Formed through hydrolysis.

    Aromatic Ketones: Formed through Friedel-Crafts acylation.

Scientific Research Applications

4-(Phenoxymethyl)benzoyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds, including potential drug candidates.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenoxymethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate in the formation of more complex molecules.

Comparison with Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the phenoxymethyl group.

    4-Methylbenzoyl Chloride: Contains a methyl group instead of the phenoxymethyl group.

    4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of the phenoxymethyl group.

Uniqueness: 4-(Phenoxymethyl)benzoyl chloride is unique due to the presence of the phenoxymethyl group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals where the phenoxymethyl group plays a crucial role in the biological activity of the final product.

Properties

IUPAC Name

4-(phenoxymethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEGSQLMWXIKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500299
Record name 4-(Phenoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591235-76-6
Record name 4-(Phenoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenoxymethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-(Phenoxymethyl)benzoyl chloride
Reactant of Route 3
4-(Phenoxymethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-(Phenoxymethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-(Phenoxymethyl)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-(Phenoxymethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.